1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S6646644
CAS No.
618098-53-6
M.F
C16H10BrClN2O
M. Wt
361.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4...

CAS Number

618098-53-6

Product Name

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde

Molecular Formula

C16H10BrClN2O

Molecular Weight

361.62 g/mol

InChI

InChI=1S/C16H10BrClN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H

InChI Key

OGHMKEWZVYTYRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Br)Cl
  • Drug Discovery: Pyrazoles are a well-studied class of heterocyclic compounds with diverse biological activities. They have been explored for their potential as anti-cancer agents []. While 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde itself is not documented for such purposes, the presence of the aldehyde group suggests it could be a precursor molecule for further functionalization and development into potential drug candidates.

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique pyrazole structure, which includes a bromine and a chlorine substituent on the phenyl rings. Its molecular formula is C16H10BrClN2O, and it features a pyrazole ring that contributes to its chemical reactivity and biological properties. The presence of halogen atoms enhances its electron-withdrawing capacity, making it an interesting candidate for various

  • Oxidation: It can be synthesized through the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol using mild oxidizing agents like pyridinium chlorochromate, which converts the alcohol to an aldehyde .
  • Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich arenes, facilitating the introduction of the aldehyde functional group into the pyrazole structure .
  • Hydrolysis: The hydrolysis of iminium salts derived from related compounds can yield aldehyde derivatives, showcasing versatile transformation pathways .

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Certain compounds within this class have been studied for their potential to inhibit inflammatory pathways.
  • Xanthine Oxidase Inhibition: Pyrazole derivatives are noted for their ability to inhibit xanthine oxidase, which is significant in treating conditions like gout and hyperuricemia .

The synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves:

  • Formation of Pyrazole Ring: Starting from hydrazine and suitable carbonyl compounds, the pyrazole ring is constructed.
  • Substituent Introduction: Bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.
  • Aldehyde Formation: The final step often involves oxidation or formylation reactions to yield the aldehyde group at the 4-position of the pyrazole ring .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Agricultural Chemicals: Its properties may be explored in agrochemicals for pest control or plant growth regulation.
  • Material Science: The unique electronic properties may find applications in organic electronics or as intermediates in polymer synthesis.

Interaction studies involving 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies utilize techniques like:

  • Molecular Docking: To predict how well the compound fits into active sites of target proteins.
  • In Vitro Assays: To evaluate its efficacy against specific biological pathways or organisms.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Similar compounds include:

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-carbaldehyde
  • 1-(4-Chlorophenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbaldehyde
  • 2-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]quinolin-5(6H)-one

Comparison Table

Compound NameMolecular FormulaNotable Features
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeC16H10BrClN2OAldehyde at 4-position
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-carbaldehydeC17H12BrClN2OAdditional benzyl group
2-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]quinolin-5(6H)-oneC17H12BrClN2OQuinoline structure adds complexity

Uniqueness

The uniqueness of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific arrangement of bromine and chlorine substituents along with the aldehyde functionality at the 4-position of the pyrazole ring. This configuration enhances its potential reactivity and biological activity compared to other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

359.96650 g/mol

Monoisotopic Mass

359.96650 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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